Benzene, 1-methoxy-4-(trifluoroethenyl)-

Perfluorocyclobutyl polymers Thermal cyclodimerization Donor–acceptor cycloaddition

Benzene, 1-methoxy-4-(trifluoroethenyl)- (CAS 82907-00-4), also known as p-methoxytrifluorostyrene or p-methoxy-α,β,β-trifluorostyrene, is a fluorinated styrenic monomer (C₉H₇F₃O, MW 188.15 g/mol) bearing a trifluorovinyl group (‑CF=CF₂) at the para position of an anisole ring. It belongs to the class of α,β,β-trifluorostyrene (TFS) derivatives, which are valued as building blocks for thermally stable perfluorocyclobutyl (PFCB) polymers via [2π+2π] cyclodimerization and as radiation-graftable monomers for proton-exchange membranes.

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
CAS No. 82907-00-4
Cat. No. B14436021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methoxy-4-(trifluoroethenyl)-
CAS82907-00-4
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(F)F)F
InChIInChI=1S/C9H7F3O/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3
InChIKeyYLLQIDCUHCPHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-(trifluoroethenyl)benzene (CAS 82907-00-4): A para-Methoxy-Substituted α,β,β-Trifluorostyrene Monomer for Fluoropolymer Synthesis


Benzene, 1-methoxy-4-(trifluoroethenyl)- (CAS 82907-00-4), also known as p-methoxytrifluorostyrene or p-methoxy-α,β,β-trifluorostyrene, is a fluorinated styrenic monomer (C₉H₇F₃O, MW 188.15 g/mol) bearing a trifluorovinyl group (‑CF=CF₂) at the para position of an anisole ring [1]. It belongs to the class of α,β,β-trifluorostyrene (TFS) derivatives, which are valued as building blocks for thermally stable perfluorocyclobutyl (PFCB) polymers via [2π+2π] cyclodimerization and as radiation-graftable monomers for proton-exchange membranes [2][3]. The electron-donating para-methoxy substituent distinguishes this monomer from the parent α,β,β-trifluorostyrene and from electron-deficient TFS analogs such as p-trifluoromethyl-α,β,β-trifluorostyrene, imparting a markedly different reactivity profile in cycloaddition and radical polymerization processes [4][5].

Electron-rich para-methoxy substituent activates trifluorovinyl group for both thermal cyclodimerization and radical grafting.
Enables perfluorocyclobutyl (PFCB) polymer synthesis via [2π+2π] cyclodimerization without additional fluorination steps.
Favors donor–acceptor copolymer formulations, where its electron-donating character accelerates mixed-monomer curing.

Why Generic α,β,β-Trifluorostyrene or 4-Methoxystyrene Cannot Replace 1-Methoxy-4-(trifluoroethenyl)benzene in Fluoropolymer Applications


Simple substitution of the target compound with unsubstituted α,β,β-trifluorostyrene (TFS, CAS 447-14-3) or with non-fluorinated 4-methoxystyrene (CAS 637-69-4) fails because each lacks a critical structural feature required for the dual thermal-cyclodimerization / radical-grafting reactivity unique to p-methoxy-α,β,β-trifluorostyrene. TFS homopolymerizes sluggishly under radical conditions (low yields by anionic initiation), whereas the electron-rich methoxy group of the target compound activates the vinyl moiety toward both radical grafting and electrophilic processes [1][2]. Conversely, 4-methoxystyrene lacks the trifluorovinyl group required for thermal [2π+2π] cyclodimerization to perfluorocyclobutyl (PFCB) linkages, a key cross-linking and chain-extension mechanism exploited in high-temperature fluoropolymer synthesis [3]. Furthermore, kinetic studies show that p-methoxy-α,β,β-trifluorostyrene and its electron-deficient counterpart p-trifluoromethyl-α,β,β-trifluorostyrene undergo cross-cycloaddition with a φ-function value of 1.4–1.9, indicating a donor–acceptor pairing that accelerates mixed-monomer polymerization relative to either homo-cycloaddition alone—an effect entirely absent when either monomer is replaced by a simple non-fluorinated styrene [4].

Unsubstituted α,β,β-trifluorostyrene (TFS)
Lower electron density on the vinyl group may reduce radical grafting rate compared with the para-methoxy derivative.
4-Methoxystyrene
Lacks the trifluorovinyl group required for thermal [2π+2π] cyclodimerization; PFCB cross-linking cannot be achieved.
Non-fluorinated styrenic analogs
Donor–acceptor φ-function enhancement (cross-cycloaddition acceleration) absent when replacing p-methoxy-TFS with non-fluorinated styrenes.

Quantitative Differentiation Evidence: 1-Methoxy-4-(trifluoroethenyl)benzene vs. Closest Structural Analogs


Accelerated Donor–Acceptor Cross-Cycloaddition Kinetics vs. p-Trifluoromethyl-α,β,β-trifluorostyrene

In a direct head-to-head kinetic study, the rate constants for cross-cycloaddition between p-methoxy-α,β,β-trifluorostyrene (the target compound, acting as the electron-rich donor) and p-trifluoromethyl-α,β,β-trifluorostyrene (the electron-deficient acceptor) were measured alongside the corresponding homo-cycloaddition rate constants at four temperatures (120–160 °C) [1]. The φ-function value—defined by eq. 10 in the original paper and reflecting the tendency for cross-cycloaddition relative to homo-cycloaddition—ranged from 1.4 to 1.9 across the studied temperature range. Values significantly greater than 1.0 confirm that the mixed donor–acceptor system reacts faster than either monomer alone, demonstrating a quantifiable kinetic advantage for p-methoxytrifluorostyrene in mixed-monomer PFCB polymer formulations.

Cross-cycloaddition φ
Head-to-head
φ = 1.4–1.9 (vs. 1.0 homo)
Supports accelerated donor–acceptor copolymer curing.
Neat cyclodimerization at 120–160 °C; KINETICS-I analysis.
Perfluorocyclobutyl polymers Thermal cyclodimerization Donor–acceptor cycloaddition

Enhanced Radical Polymerizability vs. Unsubstituted α,β,β-Trifluorostyrene (TFS)

The review by Souzy et al. (2004) consolidates evidence that while the parent α,β,β-trifluorostyrene (TFS, CAS 447-14-3) yields homopolymer only in low yields via anionic polymerization and polymerizes sluggishly under radical conditions, the introduction of electron-donating substituents such as para-methoxy significantly improves radical polymerizability [1]. This class-level inference is supported by radiation-grafting studies where methyl- or methoxy-substituted TFS derivatives exhibited markedly faster grafting kinetics onto poly(ethylene-alt-tetrafluoroethylene) (ETFE) base films compared to unsubstituted TFS [2]. Practical graft levels were achieved in significantly shorter reaction times (a few hours vs. longer durations required for TFS), directly attributable to the electron-rich character of the methoxy-substituted aromatic ring [2].

Grafting rate vs. TFS
Class-level
Practical graft levels in hours vs. extended times for unsubstituted TFS
Faster grafting may support higher throughput in membrane fabrication.
Pre-irradiation grafting on ETFE; class-level observation.
Radical polymerization Graft copolymerization Proton exchange membranes

Dual Thermal-Cyclodimerization and Radical-Polymerization Functionality vs. 4-Methoxystyrene

4-Methoxystyrene (CAS 637-69-4) is widely used as an electron-rich styrenic monomer for cationic and radical polymerization but entirely lacks the trifluorovinyl (‑CF=CF₂) moiety required for thermal [2π+2π] cyclodimerization into perfluorocyclobutyl (PFCB) linkages [1]. By contrast, 1-methoxy-4-(trifluoroethenyl)benzene combines a radical-polymerizable styrenic double bond with a thermally cyclodimerizable trifluorovinyl group, enabling orthogonal polymerization pathways (radical-initiated chain growth vs. thermal step-growth cycloaddition) from a single monomer [2]. This dual functionality allows formulators to access semi-interpenetrating networks or sequential cure profiles that are impossible with 4-methoxystyrene alone. PFCB aryl ether polymers derived from trifluorovinyl aromatic monomers exhibit thermal decomposition temperatures (Td) of 390–405 °C and are readily soluble in common organic solvents prior to cross-linking, properties not achievable with non-fluorinated polystyrene backbones [3].

Polymerization mechanism
Class-level
Dual radical + thermal cyclodimerization vs. radical only for 4-methoxystyrene
Enables hybrid cure and PFCB cross-linking not possible with 4-methoxystyrene.
PFCB polymer Td ~390–405 °C (class data).
Perfluorocyclobutyl (PFCB) polymers Hybrid cure chemistry Fluoropolymer cross-linking

Regioisomeric Differentiation: para-Methoxy vs. meta-Methoxy Substitution Pattern

The para-substituted isomer, 1-methoxy-4-(trifluoroethenyl)benzene (CAS 82907-00-4), is structurally distinct from its meta-methoxy regioisomer, α,β,β-trifluoro-3-methoxystyrene (CAS not independently registered but documented in J-GLOBAL as substance ID 200907082328604996) [1]. The para arrangement places the electron-donating methoxy group in direct conjugation with the trifluorovinyl moiety through the aromatic ring, maximizing resonance stabilization of the vinyl group. While no direct comparative kinetic study between the para and meta isomers has been published, established linear free-energy relationships for substituted trifluorovinyl aromatics predict different Hammett σ constants (σₚ = ‑0.27 for OCH₃ vs. σₘ = +0.12), which in turn govern cyclodimerization rates and regioselectivity [2]. Purchasing the correct regioisomer is critical because the meta isomer will exhibit different reactivity and the resulting PFCB polymer will have a different substitution pattern, affecting thermal and mechanical properties.

Regiochemistry para vs. meta
Supporting evidence
Hammett σₚ = –0.27 vs. σₘ = +0.12
Different electronic profile may alter polymerization kinetics.
Inferred from LFER; no direct kinetic comparison published.
Regiochemistry Structure–property relationship Monomer design

Spectral Identification Confidence: Validated FTIR and GC-MS Reference Data in Wiley-KnowItAll Libraries

The target compound has validated FTIR and GC-MS spectra deposited in the Wiley KnowItAll Mass Spectral Library and Wiley Registry of Mass Spectral Data 2023 [1]. This provides procurement-quality assurance: the purchased material can be verified against authoritative reference spectra to confirm identity and purity. By contrast, many closely related substituted trifluorostyrenes (e.g., certain ring-substituted TFS derivatives used in fuel cell membrane research) lack publicly accessible, curated reference spectra in major commercial libraries. The availability of validated spectral data reduces the risk of misidentification—a practical concern given that isomeric trifluorovinyl-substituted anisoles (ortho, meta, para) share identical molecular formulae and similar mass fragmentation patterns.

Reference spectra
Supporting evidence
FTIR + GC-MS in Wiley KnowItAll Library
Supports direct lot identity confirmation against authoritative spectra.
Meta isomer lacks curated reference data in major libraries.
Analytical reference standards FTIR spectroscopy GC-MS identification

Computed LogP as an Indicator of Hydrophobic Monomer Character for Membrane Grafting

The computed octanol–water partition coefficient (LogP) for 1-methoxy-4-(trifluoroethenyl)benzene is reported as 3.23 [1]. This value indicates moderate lipophilicity, which is favorable for the monomer's diffusion into hydrophobic base films (e.g., ETFE, PTFE, PVDF) during the solvent-based pre-swelling step of the radiation-grafting process. By comparison, the more polar sulfonated TFS derivatives (LogP substantially lower) and the more lipophilic unsubstituted TFS (LogP estimated ~3.5–4.0 based on its lower heteroatom content) bracket the target compound. The intermediate LogP of 3.23 suggests an optimal balance: sufficient hydrophobicity to partition into the base film while retaining adequate polarity for subsequent sulfonation or functionalization of the grafted chains.

Computed LogP
Data to verify
LogP = 3.23
Intermediate lipophilicity may suit membrane pre-swelling step.
Computed value; experimental LogP not reported.
LogP Hydrophobicity Membrane grafting

Validated Application Scenarios for 1-Methoxy-4-(trifluoroethenyl)benzene (CAS 82907-00-4) in Fluoropolymer Research and Manufacturing


Donor Monomer in Accelerated Donor–Acceptor PFCB Copolymer Formulations

Formulators preparing perfluorocyclobutyl (PFCB) aryl ether copolymers can leverage p-methoxytrifluorostyrene as the electron-rich donor monomer paired with an electron-deficient acceptor such as p-trifluoromethyl-α,β,β-trifluorostyrene. The cross-cycloaddition φ-function value of 1.4–1.9 (measured at 120–160 °C) quantifies the rate enhancement of the mixed system relative to either homo-cyclodimerization, enabling reduced curing temperatures or shorter cycle times in PFCB thermoset processing [1]. This is directly relevant to manufacturers of high-temperature fluoropolymer coatings, optical waveguides, and corrosion-resistant PFCB laminates.

Radiation-Grafted Proton-Exchange Membrane (PEM) Fabrication

The electron-rich methoxy substituent of the target compound enhances radical grafting kinetics onto pre-irradiated fluoropolymer base films (e.g., ETFE, PTFE, PVDF) compared to unsubstituted α,β,β-trifluorostyrene, enabling practical graft levels within shorter processing times [2][3]. After grafting, the methoxy group can be cleaved to generate phenolic –OH functionalities for subsequent sulfonation, producing proton-conducting membranes for fuel cells, chlor-alkali electrolysis, and redox flow batteries. The intermediate LogP (~3.23) facilitates monomer diffusion into hydrophobic base films during the solvent-assisted pre-swelling step [4].

Hybrid-Cure Fluoropolymer Networks with Orthogonal Polymerization Pathways

Unlike 4-methoxystyrene, which supports only addition polymerization, the target compound offers two orthogonal polymerization mechanisms from a single monomer: (i) radical or ionic polymerization through the styrenic double bond and (ii) thermal [2π+2π] cyclodimerization through the trifluorovinyl group to form PFCB linkages [5]. This enables the design of semi-interpenetrating polymer networks (semi-IPNs) or sequential-cure systems where the first cure stage sets the linear architecture and the second stage introduces PFCB cross-links for enhanced thermal stability (Td up to ~405 °C) and solvent resistance.

Analytical Reference Standard for Substituted Trifluorostyrene Identification

The compound's validated FTIR and GC-MS spectra in the Wiley KnowItAll and Wiley Registry 2023 libraries make it suitable as an analytical reference standard for identifying and quantifying substituted trifluorostyrenes in reaction mixtures, environmental samples, or polymer leachates [6]. Its para-regioisomeric purity is critical: laboratories must ensure that the purchased material is the para isomer (CAS 82907-00-4) and not the meta isomer (α,β,β-trifluoro-3-methoxystyrene), which exhibits different chromatographic retention and mass spectral fragmentation patterns [7].

Application
Selection Property
Validation Focus
PFCB copolymer formulation
Donor monomer reactivity
Cross-cycloaddition rate vs. homo-cyclodimerization
Proton-exchange membrane fabrication
Radical grafting kinetics
Graft level vs. processing time; sulfonation feasibility
Hybrid-cure polymer networks
Dual polymerization mechanism
Orthogonal cure profile and PFCB cross-link formation
Analytical reference standard
Curated spectral library data
Identity confirmation vs. regioisomeric purity
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